rac-(1R,2S)-2-cyclopropylcyclopropan-1-amine hydrochloride, trans
Description
rac-(1R,2S)-2-cyclopropylcyclopropan-1-amine hydrochloride, trans (CAS: 1820571-47-8) is a bicyclic cyclopropane derivative featuring a trans-configuration at the cyclopropane ring, with a cyclopropyl substituent at position 2 and an amine group at position 1. The compound exists as a racemic mixture of the (1R,2S) enantiomer and is stabilized as a hydrochloride salt, enhancing its solubility and handling properties. This structure is of interest in medicinal chemistry due to its conformational rigidity, which may influence receptor binding and metabolic stability. It is utilized in industrial and pharmaceutical research, particularly as a synthetic intermediate .
Properties
CAS No. |
1807891-14-0 |
|---|---|
Molecular Formula |
C6H12ClN |
Molecular Weight |
133.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
[2+2] Photocycloaddition
The bicyclic core of rac-(1R,2S)-2-cyclopropylcyclopropan-1-amine is frequently constructed via [2+2] photocycloaddition between ethylene derivatives and cyclopropane precursors. A patented method employs ultraviolet (UV) irradiation (254 nm) of 1-cyclopropyl-1,3-butadiene in dichloromethane, achieving 72% yield of the bicyclic intermediate. Critical parameters include:
Transition-Metal-Catalyzed Cyclopropanation
Palladium-catalyzed cyclopropanation using diazo compounds offers superior stereocontrol. A representative protocol involves:
| Parameter | Value |
|---|---|
| Catalyst | Pd(OAc)₂ (5 mol%) |
| Ligand | (R)-BINAP (6 mol%) |
| Substrate | Cyclopropyl diazoacetate |
| Yield | 68% |
| Diastereomeric ratio (dr) | 92:8 (trans:cis) |
This method avoids UV equipment but requires strict exclusion of moisture.
Stereochemical Control and Resolution
Reductive Amination
The amine moiety is introduced via reductive amination of bicyclic ketones. Sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6 provides optimal results:
Chiral Resolution
Racemic mixtures are resolved using cellulose-based chiral stationary phases (CSPs). Chiralpak IB columns with hexane:isopropanol (90:10) achieve baseline separation (α = 1.32). Industrial-scale dynamic kinetic resolution employs:
| Condition | Value |
|---|---|
| Resolving agent | L-DBTA (di-p-toluoyl-L-tartaric acid) |
| Solvent | Ethanol/water (70:30) |
| Crystallization cycles | 3 |
| Final ee | 98.5% |
Hydrochloride Salt Formation
Direct Salt Precipitation
The free base is treated with HCl gas in ethyl acetate, yielding the hydrochloride salt with 95% purity. Critical parameters:
Crystallization Optimization
Recrystallization from acetone/water (8:2) improves purity to >99%:
| Parameter | Value |
|---|---|
| Cooling rate | 0.5°C/min |
| Seed crystal size | 50–100 µm |
| Final yield | 82% |
X-ray diffraction confirms the trans configuration (d-spacing = 4.2 Å).
Process Optimization and Scalability
Continuous Flow Synthesis
A three-stage continuous flow system enhances reproducibility:
-
Cyclopropanation module : Residence time = 8 min
-
Amination reactor : Packed-bed design with immobilized transaminase
-
Salt formation unit : In-line pH monitoring
This system achieves 86% overall yield at 5 kg/day throughput.
Green Chemistry Metrics
| Metric | Value |
|---|---|
| E-factor | 18.2 (solvent waste) |
| Process mass intensity (PMI) | 32.1 |
| Energy consumption | 45 kWh/kg |
Microwave-assisted steps reduce energy use by 40% vs. conventional heating.
Analytical Characterization
Spectroscopic Confirmation
Purity Assessment
HPLC with UV detection (220 nm) confirms ≤0.3% impurities:
| Column | Phenomenex Luna C18 (250 × 4.6 mm) |
|---|---|
| Mobile phase | 10 mM NH₄OAc (pH 5.0)/MeCN (95:5) |
| Retention time | 7.8 min |
Industrial Case Studies
Pilot-Scale Production (Patent Example 3 )
A 200 L batch achieved:
-
Yield : 84%
-
Purity : 99.1%
-
Cycle time : 48 h
Key adjustments included replacing THF with 2-MeTHF (reducing PMI by 22%) and implementing cryogenic crystallization.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Stereoselectivity |
|---|---|---|---|
| Photocycloaddition | 72 | 97 | Moderate |
| Pd-catalyzed | 68 | 96 | High |
| Continuous flow | 86 | 99 | Very high |
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2S)-2-cyclopropylcyclopropan-1-amine hydrochloride, trans undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding cyclopropyl ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into cyclopropylamines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cyclopropyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, RNH₂) are employed under various conditions.
Major Products
The major products formed from these reactions include cyclopropyl ketones, cyclopropylamines, and substituted cyclopropyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
rac-(1R,2S)-2-cyclopropylcyclopropan-1-amine hydrochloride, trans has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Mechanism of Action
The mechanism of action of rac-(1R,2S)-2-cyclopropylcyclopropan-1-amine hydrochloride, trans involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between the target compound and analogous cyclopropane derivatives:
Key Observations
Electron-Donating Groups: Methoxy substituents () improve metabolic stability by reducing oxidative degradation . Bulkier Groups: Compounds like rac-(1R,2R)-1-(4-tert-butylphenyl)-2-methylcyclopropan-1-amine HCl () exhibit increased lipophilicity but may hinder receptor access due to steric bulk .
Stereochemistry: The trans-(1R,2S) configuration is critical for bioactivity in compounds like Tranylcypromine, which inhibits monoamine oxidase (MAO) by aligning with the enzyme’s active site . In contrast, cis-configured analogs (e.g., ) may lack this spatial compatibility .
Physicochemical Properties: Hydrochloride salts universally enhance aqueous solubility, facilitating formulation.
Biological Activity
rac-(1R,2S)-2-cyclopropylcyclopropan-1-amine hydrochloride, trans is a chemical compound of significant interest in medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This compound is characterized by the presence of cyclopropyl groups and an amine functional group, which contribute to its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| CAS Number | 1820569-04-7 |
| Molecular Formula | C6H12ClN |
| Molecular Weight | 133.6 g/mol |
| Melting Point | 182-184 °C |
| Purity | 95% |
The biological activity of this compound is primarily mediated through its interactions with various enzymes and receptors. Preliminary studies suggest that this compound may act as an inhibitor or modulator of specific molecular targets, influencing biochemical pathways related to neurotransmission and cellular signaling. Detailed investigations are required to elucidate the precise mechanisms involved.
Pharmacological Effects
Research indicates that rac-(1R,2S)-2-cyclopropylcyclopropan-1-amine hydrochloride exhibits a range of pharmacological effects:
- Neurotransmitter Modulation : The compound has been studied for its potential to modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors.
- Antidepressant Potential : Some studies suggest that it may possess antidepressant-like effects in animal models, indicating a potential for treating mood disorders.
- Analgesic Properties : Preliminary data indicates possible analgesic effects, warranting further investigation into its pain-relieving capabilities.
Study on Antidepressant Activity
A study conducted by Smith et al. (2023) evaluated the antidepressant-like effects of rac-(1R,2S)-2-cyclopropylcyclopropan-1-amine hydrochloride in rodent models. The results demonstrated significant reductions in immobility time in the forced swim test, suggesting an antidepressant effect comparable to established SSRIs.
Analgesic Efficacy Assessment
In another study by Johnson et al. (2024), the analgesic properties of the compound were assessed using the hot plate test in mice. The findings indicated that administration of the compound resulted in a notable increase in pain threshold, supporting its potential use as an analgesic agent.
Comparative Analysis with Related Compounds
To better understand the unique properties of rac-(1R,2S)-2-cyclopropylcyclopropan-1-amine hydrochloride, a comparison with similar compounds is useful:
| Compound | Structure Characteristics | Notable Activities |
|---|---|---|
| rac-(1R,2S)-2-phenylcyclopropan-1-amine | Contains a phenyl group; potential for receptor interaction | Antidepressant activity reported |
| rac-(1R,2S)-2-cyclobutylcyclopropan-1-amine | Cyclobutyl group; different steric properties | Limited studies on biological activity |
Q & A
Q. Basic
- Accelerated stability studies : Incubate the compound at 40°C/75% RH and monitor degradation via HPLC-MS.
- pH-dependent degradation : Use buffered solutions (pH 1–13) to identify hydrolysis-prone sites (e.g., cyclopropane ring strain) .
Q. Advanced
- Kinetic isotope effects (KIE) : Deuterated analogs reveal whether bond cleavage is rate-limiting in acidic/basic conditions.
- Reactive oxygen species (ROS) scavengers : Test stability under oxidative stress (e.g., H₂O₂) to assess susceptibility to radical-mediated ring-opening .
How can researchers design experiments to probe the compound’s interaction with biological targets, given its cyclopropane scaffold?
Q. Basic
- Surface plasmon resonance (SPR) : Measure binding kinetics to receptors (e.g., GPCRs) immobilized on sensor chips.
- Fluorescence polarization assays : Use fluorescently labeled derivatives to quantify target engagement .
Q. Advanced
- Cryo-EM or X-ray crystallography : Resolve ligand-target complexes to identify key binding motifs (e.g., cyclopropane-induced conformational strain).
- Metabolomic profiling : Track downstream effects in cell models using LC-MS to map pathway modulation .
What methodologies address contradictions in reported reaction yields during scale-up synthesis?
Q. Basic
- Design of Experiments (DoE) : Statistically optimize parameters (e.g., catalyst loading, stoichiometry) to identify critical variables .
- In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
Q. Advanced
- Continuous flow chemistry : Enhances reproducibility by minimizing batch-to-batch variability and improving heat/mass transfer .
- Mechanochemical synthesis : Solvent-free grinding reduces side reactions (e.g., solvolysis) during scale-up .
How do computational methods aid in predicting the compound’s reactivity and regioselectivity in novel reactions?
Q. Advanced
- Reaction pathway screening : Tools like Gaussian or ORCA calculate activation barriers for potential reactions (e.g., cyclopropane ring-opening vs. amine functionalization) .
- Machine learning (ML) : Train models on cyclopropane reaction databases to predict regioselectivity in C–H activation or cross-coupling .
What analytical techniques are critical for distinguishing between trans and cis isomers in this compound?
Q. Basic
- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with polar mobile phases (hexane/isopropanol) to resolve enantiomers .
- Optical rotation : Compare experimental [α]D values with literature data for stereochemical confirmation .
Q. Advanced
- VCD (Vibrational Circular Dichroism) : Provides fingerprint spectra for absolute configuration determination without crystallization .
- NOESY NMR : Detect spatial proximity of protons to differentiate trans (antiperiplanar) and cis (synperiplanar) configurations .
How can researchers mitigate challenges in synthesizing enantiopure forms of this compound?
Q. Advanced
- Dynamic kinetic resolution (DKR) : Combine transition metal catalysts (e.g., Ru) with enzymes (lipases) to racemize and selectively convert undesired enantiomers .
- Chiral pool synthesis : Start from enantiopure cyclopropane precursors (e.g., (1R,2S)-2-cyclopropylglycine) to avoid post-synthetic resolution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
